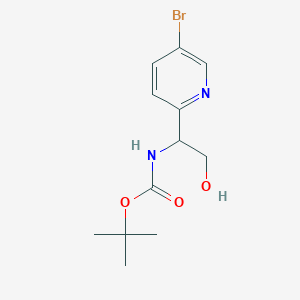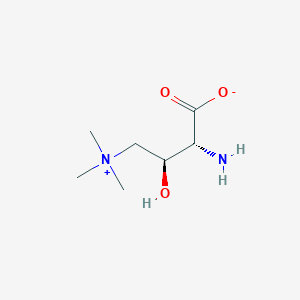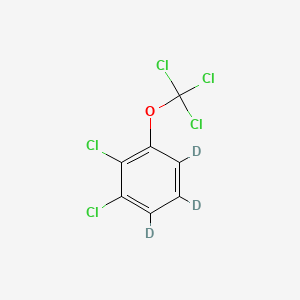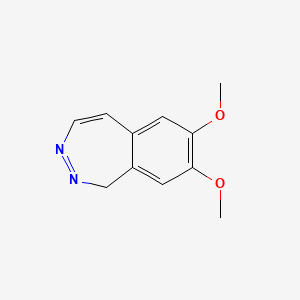![molecular formula C25H36N6O3S2 B13832193 3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B13832193.png)
3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide, also known as Hydroxythioacetildenafil, is a compound with a complex structure that has garnered interest in various scientific fields. This compound is a derivative of Sildenafil, commonly known for its use in treating erectile dysfunction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxythioacetildenafil involves multiple steps, starting with the preparation of the pyrazolo[4,3-d]pyrimidine core. This core is then functionalized with various substituents to achieve the final compound. The reaction conditions typically involve the use of organic solvents such as DMSO and methanol, with reactions carried out under controlled temperatures and pH conditions .
Industrial Production Methods
Industrial production of Hydroxythioacetildenafil follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored in refrigerated conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxythioacetildenafil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and pyrazolo[4,3-d]pyrimidine moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate temperatures and neutral to slightly basic pH conditions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Hydroxythioacetildenafil has been explored for various scientific research applications, including:
Chemistry: As a model compound for studying the reactivity of pyrazolo[4,3-d]pyrimidine derivatives.
Biology: Investigating its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Potential use in enhancing male sexual function and as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of related compounds and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of Hydroxythioacetildenafil involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis. By inhibiting PDE5, the compound increases the levels of cyclic guanosine monophosphate (cGMP), leading to enhanced blood flow and improved erectile function. The molecular targets include PDE5 and related signaling pathways involved in vasodilation .
Comparación Con Compuestos Similares
Hydroxythioacetildenafil is similar to other Sildenafil analogs but has unique structural features that differentiate it from other compounds. Some similar compounds include:
Sildenafil: The parent compound, widely used for treating erectile dysfunction.
Vardenafil: Another PDE5 inhibitor with a similar mechanism of action.
Tadalafil: A longer-acting PDE5 inhibitor with distinct pharmacokinetic properties.
Hydroxythioacetildenafil’s uniqueness lies in its sulfanylidene group, which imparts different reactivity and potential therapeutic effects compared to other analogs .
Propiedades
Fórmula molecular |
C25H36N6O3S2 |
|---|---|
Peso molecular |
532.7 g/mol |
Nombre IUPAC |
3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide |
InChI |
InChI=1S/C25H36N6O3S2/c1-5-8-20-22-23(31(4)29-20)25(35)28-24(27-22)19-16-18(10-11-21(19)34-15-6-2)36(32,33)26-13-12-17-9-7-14-30(17)3/h10-11,16-17,26H,5-9,12-15H2,1-4H3,(H,27,28,35) |
Clave InChI |
NCBKFFRYFQMANZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-[2-[[6-amino-9-[(2R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B13832126.png)

![2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium](/img/structure/B13832133.png)


![4,5,15,16-Tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-11,12-dione](/img/structure/B13832155.png)
![methyl 3-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]propanoate](/img/structure/B13832157.png)




